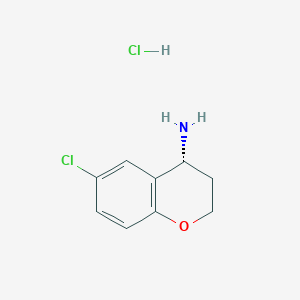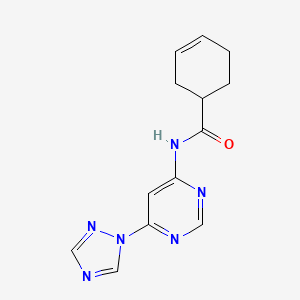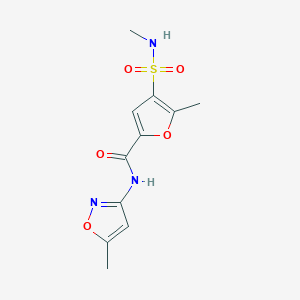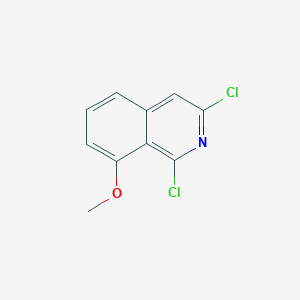
1,3-Dichloro-8-methoxyisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-8-methoxyisoquinoline is a chemical compound with the molecular formula C10H7Cl2NO . It has a molecular weight of 228.08 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7Cl2NO/c1-14-7-4-2-3-6-5-8(11)13-10(12)9(6)7/h2-5H,1H3 . This indicates the specific arrangement of atoms in the molecule.It has a storage temperature of 4 degrees Celsius . More detailed physical and chemical properties were not found in the available resources.
Applications De Recherche Scientifique
Chemosensors for Metal Ions
Research has shown that certain quinoline derivatives, such as 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, can selectively respond to specific metal ions like Cd²⁺ over other tested metal ions, indicating potential applications in environmental monitoring and food safety. This compound exhibits a large increase in fluorescence upon binding with Cd²⁺, which could be useful in measuring Cd²⁺ concentrations in waste effluent streams and food products (Prodi et al., 2001).
Antitumor Activity
Methoxy-substituted isoquinoline derivatives have been investigated for their ability to inhibit tubulin polymerization, a critical mechanism for antitumor activity. Derivatives like 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole have shown potent cytostatic activity in human breast cancer cells, disrupting microtubule assembly in a manner similar to colchicine (Gastpar et al., 1998).
Corrosion Inhibition
Quinoline derivatives have also been studied for their corrosion inhibition properties. For example, Schiff bases derived from quinazoline compounds have demonstrated significant inhibition of mild steel corrosion in hydrochloric acid solutions, acting as mixed-type inhibitors and suggesting applications in metal protection and preservation (Khan et al., 2017).
Synthetic Applications
Isoquinoline derivatives have been explored for their synthetic utility, including the synthesis of complex organic molecules. Studies on the functionalization of tetrahydroisoquinolines under iron and copper catalysis have highlighted efficient methods for producing 1-(3-indolyl)-tetrahydroisoquinolines, which could have implications in pharmaceutical synthesis and materials science (Ghobrial et al., 2011).
Safety and Hazards
The safety information for 1,3-Dichloro-8-methoxyisoquinoline indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
While specific future directions for 1,3-Dichloro-8-methoxyisoquinoline are not mentioned in the available resources, it’s worth noting that compounds containing the 8-HQ moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .
Propriétés
IUPAC Name |
1,3-dichloro-8-methoxyisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c1-14-7-4-2-3-6-5-8(11)13-10(12)9(6)7/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMYKEVJZZGZSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=CC(=NC(=C21)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethynyl-7-oxaspiro[3.5]nonan-2-amine;hydrochloride](/img/structure/B2915460.png)
![Ethyl 2-[[(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2915461.png)

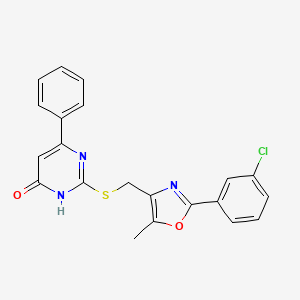
![1-{[1-(3,4-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2915465.png)
![(Z)-8-(pyridin-3-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2915466.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2915471.png)
![N-Methyl-N-[[(2S)-5-oxopyrrolidin-2-yl]methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2915473.png)

